molecular formula C13H19NO B584428 cis-3-(Benzylamino)cyclohexanol CAS No. 1089695-63-5

cis-3-(Benzylamino)cyclohexanol

Cat. No.: B584428
CAS No.: 1089695-63-5
M. Wt: 205.301
InChI Key: ADACSZOIFGMJFT-QWHCGFSZSA-N
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Description

cis-3-(Benzylamino)cyclohexanol (CAS: 1089695-63-5) is a cyclohexanol derivative featuring a benzylamino group at the cis-3 position. This compound is listed with seven suppliers (), indicating its utility in research, though its specific applications remain less documented compared to structurally related analogs.

Properties

IUPAC Name

(1R,3S)-3-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADACSZOIFGMJFT-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244992
Record name rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089695-63-5
Record name rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089695-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(Benzylamino)cyclohexanol typically involves the reaction of cyclohexanone with benzylamine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

cis-3-(Benzylamino)cyclohexanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives .

Scientific Research Applications

cis-3-(Benzylamino)cyclohexanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of cis-3-(Benzylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Metabolic Comparison

Compound Substitution Position Key Functional Groups Metabolic Pathway Notable Activity
This compound cis-3 -OH, -NH-Benzyl Not reported; likely hepatic oxidation Research chemical (supplier data)
cis-3-Aminocyclohexanol cis-3 -OH, -NH2 Minor metabolite of cyclohexylamine Low abundance in urine
CP-55,940 cis-3, trans-4 -OH, -Dimethylheptyl, -Hydroxypropyl Side chain hydroxylation Potent CB1/CB2 agonist
(-)-cis-2-Benzylaminocyclohexanemethanol cis-2 -OH, -NH-Benzyl, -CH2OH Not reported Skin/eye irritant

Research Findings and Implications

  • Metabolic Stability: this compound’s benzyl group may slow hepatic metabolism compared to unsubstituted cis-3-aminocyclohexanol, which is rapidly excreted .
  • However, the benzylamino group could facilitate interactions with amine-sensitive targets (e.g., GPCRs).
  • Safety : Positional isomerism significantly impacts toxicity; the cis-2-substituted analog’s irritant properties highlight the need for caution in handling structurally related compounds .

Biological Activity

Cis-3-(Benzylamino)cyclohexanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexanol ring with a benzylamino group at the 3-position. Its structure can be represented as follows:

C6H11N+C7H7OC13H17NO\text{C}_6\text{H}_{11}\text{N}+\text{C}_7\text{H}_7\text{O}\rightarrow \text{C}_{13}\text{H}_{17}\text{NO}

This compound's unique configuration allows for specific interactions with biological macromolecules, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing binding affinity to target proteins. Additionally, the lipophilic nature of the benzyl group may facilitate membrane penetration, allowing the compound to modulate cellular processes effectively .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzylamino compounds can inhibit bacterial growth. For instance, modifications of related compounds have been demonstrated to possess significant antimicrobial properties against uropathogens such as Staphylococcus aureus .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound's effectiveness in inducing apoptosis has been linked to its structural characteristics, which promote interaction with cellular pathways involved in cell death .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Staphylococcus aureus
CytotoxicInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of a modified derivative of this compound against biofilm formation in uropathogenic bacteria. The results indicated a significant reduction in biofilm density, suggesting potential application in treating urinary tract infections (UTIs) .
  • Cytotoxicity Assessment : In an experimental setup involving Hep-G2 cells, the compound demonstrated dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) was determined to be 15 μg/mL, indicating a promising therapeutic window for further development .

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications:

  • Drug Development : The compound's ability to inhibit bacterial growth and induce apoptosis makes it a candidate for developing new antimicrobial and anticancer agents.
  • Quorum Sensing Inhibition : Recent research highlights the role of similar compounds in disrupting quorum sensing in bacteria, which could lead to innovative treatments for antibiotic-resistant infections .

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